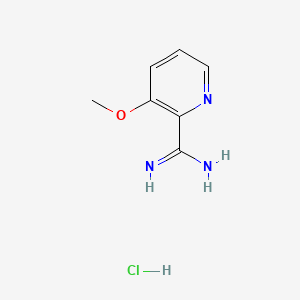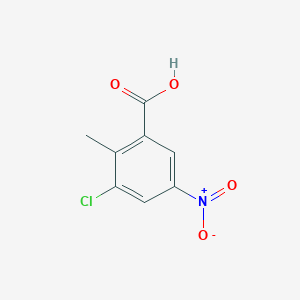![molecular formula C8H6Cl2N2 B1455353 6,8-二氯-2-甲基咪唑并[1,2-a]吡啶 CAS No. 121082-25-5](/img/structure/B1455353.png)
6,8-二氯-2-甲基咪唑并[1,2-a]吡啶
描述
6,8-Dichloro-2-methylimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C8H6Cl2N2 . It is a derivative of imidazo[1,2-a]pyridines, which have attracted significant interest in the medicinal chemistry community due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .
Synthesis Analysis
Imidazo[1,2-a]pyridines can be synthesized using a solvent- and catalyst-free method. This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The synthesis of these compounds typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Molecular Structure Analysis
The molecular structure of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine contains a total of 19 bonds; 13 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Imidazole, and 1 Pyridine .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied. The reaction with bromine proceeded with a substitution of a hydrogen atom at the C-3 carbon atom, forming 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis
The average mass of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine is 201.053 Da, and its monoisotopic mass is 199.990799 Da .科学研究应用
生物活性
咪唑并吡啶类,包括6,8-二氯-2-甲基咪唑并[1,2-a]吡啶,以其多样的生物活性而闻名 . 它们已被发现具有镇痛、非甾体抗炎、抗抑郁、强心、降压、抗心律失常和抗分泌活性 .
血管紧张素II受体拮抗剂
这类化合物,包括6,8-二氯-2-甲基咪唑并[1,2-a]吡啶,已知是血管紧张素II受体的拮抗剂,具有降压活性 .
抗病毒、抗菌和细胞毒活性
咪唑并[4,5-b]吡啶具有抗病毒、抗菌和细胞毒活性 . 这使得它们在开发新药和治疗方法中具有重要价值。
农业应用
咪唑并吡啶衍生物在农业中用于治疗阔叶植物的芽 . 它们也用于防治啮齿动物 .
光敏染料和数据存储光学介质
杀虫剂和杀菌剂
活性药物成分
咪唑并[1,2-a]吡啶部分可以在许多活性药物成分的分子中找到,例如佐利米丁(一种抗溃疡药)、唑吡坦(一种治疗失眠和恢复脑功能的药物)和沙利吡坦(一种镇静和抗焦虑药) .
荧光探针
作用机制
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 6,8-dichloro-2-methylimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .
Result of Action
Some imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
属性
IUPAC Name |
6,8-dichloro-2-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-5-3-12-4-6(9)2-7(10)8(12)11-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOYDSOZBFMMMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=C(C2=N1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine in the development of new antibacterial agents?
A: 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine serves as a crucial starting material for synthesizing a diverse range of imidazo[1,2-a]pyridine derivatives. [] The research highlights its versatility by demonstrating its use in creating compounds with pyridine, thiazole, and pyrazole moieties. These modifications are significant because they introduce structural diversity, potentially leading to enhanced antibacterial activity and addressing the growing challenge of antibiotic resistance.
Q2: How does the incorporation of thiazole rings into the 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine scaffold impact antibacterial activity?
A: The research explicitly states that incorporating thiazole rings into the 6,8-Dichloro-2-methylimidazo[1,2-a]pyridine structure led to compounds with "remarkable antibacterial activities." [] While the exact mechanism of action is not detailed within this specific study, the presence of the thiazole ring likely influences the molecule's interaction with bacterial targets, potentially enhancing its binding affinity or interfering with essential bacterial processes. Further investigation into the structure-activity relationship of these thiazole-containing derivatives could provide valuable insights for developing more potent antibacterial agents.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![{[4-(2-Methoxyphenyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B1455283.png)
![2-Imidazo[1,2-a]pyridin-2-ylbutanoic acid hydrochloride](/img/structure/B1455286.png)


